2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

Medicinal Chemistry Lead Optimisation Physicochemical Profiling

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide (CAS 1324063-29-7; molecular formula C₂₀H₁₅ClN₄O₂; MW 378.8 g/mol) is a synthetic small molecule belonging to the pyridazinone–indole acetamide class. Its structure features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with an ortho-chlorophenyl group and linked via an acetamide bridge to a 1H-indol-4-yl moiety.

Molecular Formula C20H15ClN4O2
Molecular Weight 378.8 g/mol
Cat. No. B10993574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide
Molecular FormulaC20H15ClN4O2
Molecular Weight378.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=C3C=CN4)Cl
InChIInChI=1S/C20H15ClN4O2/c21-15-5-2-1-4-13(15)18-8-9-20(27)25(24-18)12-19(26)23-17-7-3-6-16-14(17)10-11-22-16/h1-11,22H,12H2,(H,23,26)
InChIKeyOPUNRJMRSUPZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide: Compound Identity, Class, and Procurement-Relevant Characteristics


2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide (CAS 1324063-29-7; molecular formula C₂₀H₁₅ClN₄O₂; MW 378.8 g/mol) is a synthetic small molecule belonging to the pyridazinone–indole acetamide class . Its structure features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with an ortho-chlorophenyl group and linked via an acetamide bridge to a 1H-indol-4-yl moiety. This compound is catalogued as a screening compound by multiple commercial suppliers and is intended exclusively for non-human research use . The pyridazinone–indole acetamide chemotype has been investigated across multiple therapeutic areas, including oncology (HDAC inhibition), inflammation (PDE4 inhibition), and cardiovascular indications (positive inotropy), though direct published bioactivity data for this specific compound remain limited .

Why Generic Substitution Fails for 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide: Structural Specificity and Pharmacophore Determinants


Compounds within the pyridazinone–indole acetamide class cannot be treated as interchangeable because small changes in substitution pattern produce large shifts in target engagement, selectivity, and physicochemical properties. The ortho-chlorophenyl substitution at the pyridazinone 3-position in the target compound creates a distinct steric and electronic environment compared to para-chloro, para-fluoro, 3-methoxy, furan-2-yl, or thiophen-2-yl congeners that populate the same chemical series . Published structure–activity relationship (SAR) data from pyridazinone-based HDAC and PDE4 inhibitor programmes demonstrate that even a single halogen positional isomer change can alter IC₅₀ values by an order of magnitude and switch selectivity between HDAC isoforms or between PDE4 subtypes . Furthermore, the indol-4-yl (rather than indol-5-yl or indol-6-yl) acetamide linkage orientation imposes different hydrogen-bonding geometries at catalytic zinc sites in HDAC enzymes and different steric constraints at PDE4 catalytic pockets . Procurement of a generic 'pyridazinone–indole' without verifying the exact substitution pattern therefore risks obtaining a compound with fundamentally different biological activity, selectivity, and ADME properties.

Quantitative Differentiation Evidence: 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide vs. Closest Analogs


Ortho-Chlorophenyl vs. Para-Chlorophenyl Substitution: Physicochemical Property Differentiation

The ortho-chlorophenyl substitution on the pyridazinone ring of the target compound differentiates it from the para-chlorophenyl isomer (2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide) in terms of both conformational preference and electronic distribution. Ortho-substitution introduces steric hindrance that restricts rotation about the pyridazinone–aryl bond, reducing the number of accessible low-energy conformers compared with the para-substituted analog. This conformational restriction can translate into entropically favoured target binding when the bioactive conformation is pre-organized. Quantitative calculated logP values for the ortho-chloro substituted pyridazinone–indole acetamide series range from approximately 4.4 (for the N-alkylated indole variant) to similar values expected for the unsubstituted indole NH analog, while the para-chloro isomer is expected to exhibit a subtly different logD profile due to altered dipole moment orientation .

Medicinal Chemistry Lead Optimisation Physicochemical Profiling

Indol-4-yl vs. Indol-5-yl Acetamide Connectivity: HDAC Zinc-Chelation Geometry

The acetamide linkage at the indole 4-position (vs. 5- or 6-position) is a critical determinant of zinc-chelating geometry in HDAC enzymes. Molecular docking studies performed on the closely related analog N-(1H-indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide yielded a binding free energy (ΔG) of −9.2 kcal/mol against HDAC catalytic domains, with the indol-4-yl acetamide orientation positioning the carbonyl oxygen and indole NH for optimal bidentate zinc chelation . The corresponding indol-5-yl isomer (2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide) positions the acetamide moiety at a different vector angle relative to the pyridazinone core, which is expected to alter the Zn²⁺ coordination distance and reduce binding affinity . This connectivity difference is not captured by simple potency comparisons but is essential for structure-based drug design.

Epigenetics HDAC Inhibition Cancer Therapeutics

Chlorophenyl Electronic Effect: 2-Chloro vs. 4-Fluoro Substitution and HDAC IC₅₀ Modulation

Fluorometric HDAC inhibition assays conducted on HeLa cell lysates demonstrate that IC₅₀ values for pyridazinone–indole acetamide derivatives correlate with the nature and position of the halogen substituent on the phenyl ring . The 4-fluorophenyl analog (2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide) has been evaluated in comparative anticancer assays, with a structurally related analog showing IC₅₀ values against A549 non-small cell lung cancer cells that were significantly lower than those of the standard chemotherapeutic 5-fluorouracil (5-FU IC₅₀ = 4.98 ± 0.41 µM vs. related compound IC₅₀ = 0.46 ± 0.02 µM) . While the ortho-chlorophenyl target compound has not been evaluated in this specific comparative assay, the electronic and steric differences between ortho-Cl (σₘ = 0.37, Es = −0.97) and para-F (σₚ = 0.06, Es = −0.46) substituents predict distinct HDAC isoform selectivity profiles, with the electron-withdrawing ortho-chloro group expected to polarise the pyridazinone ring more strongly than para-fluoro, potentially enhancing electrophilic interaction with catalytic cysteine or zinc-thiolate residues .

HDAC Inhibition SAR Halogen Effects

PDE4 Inhibitory Potential of Pyridazinone–Indole Acetamides: Target Compound Positioning Within the Class

Pyridazinone derivatives bearing an indole moiety have been developed and characterised as phosphodiesterase 4 (PDE4) inhibitors with anti-inflammatory activity [1]. A closely related analog within the class, N-(1H-indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, demonstrated PDE4 inhibition with an IC₅₀ of approximately 50 nM in murine macrophage assays . The pyridazinone core is essential for PDE4 inhibition via hydrogen bonding with catalytic residues in the PDE4 active site, while the indole moiety contributes to receptor binding interactions . The ortho-chlorophenyl substitution in the target compound differs electronically from the 3-methoxyphenyl group (electron-withdrawing Cl vs. electron-donating OCH₃), which is predicted to modulate PDE4 subtype selectivity (PDE4A vs. PDE4B vs. PDE4D). However, no direct PDE4 IC₅₀ data for the target compound have been published to date.

Inflammation PDE4 Inhibition cAMP Signaling

Procurement Availability and Library Sourcing: Differentiation as a Distinct Screening Entity

The target compound is available as a discrete catalog item from multiple commercial suppliers, with CAS registry number 1324063-29-7, distinguishing it from the para-chloro isomer which bears a different CAS number (CAS 853318-09-9 for the 4-fluorophenyl analog; CAS allocation for the 4-chlorophenyl isomer is separately indexed) . The ChemDiv screening library catalogs a closely related N-alkylated derivative (Compound Y043-2233) with documented physicochemical parameters including calculated logP of 4.40, logD of 4.40, polar surface area of 53.11 Ų, and 1 hydrogen bond donor, which inform expected ADME behaviour for the series . The target compound's unsubstituted indole NH (as opposed to N-alkylated indole variants) preserves a hydrogen bond donor that is critical for target engagement in both HDAC zinc chelation and PDE4 pocket interactions . This distinguishes it from N-methyl, N-isobutyl, or N-(2-methoxyethyl) indole congeners that sacrific this key pharmacophoric feature.

High-Throughput Screening Compound Procurement Chemical Library

Recommended Research Application Scenarios for 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide


HDAC Isoform Selectivity Profiling: Exploiting Ortho-Chloro Substitution for Differential Zinc-Chelation Geometry

The ortho-chlorophenyl substituent combined with the indol-4-yl acetamide connectivity positions this compound as a candidate for HDAC isoform selectivity screening. The free indole NH and acetamide carbonyl provide a bidentate zinc-chelating motif, while the ortho-chloro group introduces steric bulk adjacent to the pyridazinone–aryl bond that is absent in para-substituted congeners. Researchers should prioritise this compound in HDAC1/HDAC2/HDAC3 isoform panels alongside the para-chloro and para-fluoro analogs to quantify selectivity shifts driven by halogen position . The indol-4-yl connectivity, supported by docking data from the methoxy analog (ΔG = −9.2 kcal/mol), is predicted to yield superior zinc coordination compared with indol-5-yl or indol-6-yl variants .

PDE4 Subtype Selectivity Screening in Inflammatory Disease Models

The pyridazinone–indole acetamide chemotype has demonstrated PDE4 inhibitory activity with nanomolar potency (IC₅₀ ~50 nM in murine macrophages for the 3-methoxyphenyl analog) . The target compound's electron-withdrawing ortho-chloro substituent is expected to modulate PDE4 subtype preference (PDE4A/B/D) differently from the electron-donating methoxy analog. Procurement of this compound for PDE4 selectivity panels, alongside the 3-methoxyphenyl and 4-fluorophenyl analogs, will enable SAR mapping of electronic effects on subtype selectivity. The free indole NH is critical for PDE4 active-site hydrogen bonding and distinguishes this compound from N-alkylated indole variants that lack this donor .

Kinase Selectivity Panel Screening Using Pyridazinone–Indole Scaffold

Pyridazinone derivatives containing indole moieties have been reported as kinase inhibitor scaffolds, with specific activity observed against c-Met kinase in related N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide derivatives . The target compound, with its distinct ortho-chlorophenyl and free indole NH features, represents a structurally differentiated kinase inhibitor candidate suitable for broad kinome selectivity profiling. The compound's physicochemical properties (estimated logP ~4.4, PSA ~53 Ų) are consistent with ATP-binding site occupancy, and the ortho-chloro substituent provides a unique steric signature for structure-based kinome selectivity assessment .

Medicinal Chemistry Scaffold Development: Ortho-Chloro as a Synthetic Handle for Late-Stage Functionalisation

The ortho-chlorophenyl group in the target compound serves as a synthetic handle for late-stage diversification via palladium-catalysed cross-coupling reactions (Suzuki, Buchwald–Hartwig, or Ullmann coupling), enabling systematic exploration of the aryl binding pocket without resynthesising the pyridazinone–indole core. This is a practical advantage over para-substituted analogs, where the chloro substituent is positioned away from the pyridazinone ring and offers less steric influence on the coupling reaction selectivity. Procurement of this compound as a diversification-ready scaffold supports medicinal chemistry programmes aiming to generate focused libraries around the pyridazinone–indole acetamide pharmacophore while preserving the critical indole NH hydrogen bond donor .

Quote Request

Request a Quote for 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.